![molecular formula C12H16N2O5S B2723927 4-Ethanesulfonyl-3-morpholinonitrobenzene CAS No. 1820641-46-0](/img/structure/B2723927.png)
4-Ethanesulfonyl-3-morpholinonitrobenzene
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Overview
Description
4-Ethanesulfonyl-3-morpholinonitrobenzene is a chemical compound with the CAS Number: 1820641-46-0 . It has a molecular weight of 300.34 and its IUPAC name is 4-(2-(ethylsulfonyl)-5-nitrophenyl)morpholine .
Molecular Structure Analysis
The linear formula of this compound is C12H16N2O5S . The InChI code is 1S/C12H16N2O5S/c1-2-20(17,18)12-4-3-10(14(15)16)9-11(12)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 .Scientific Research Applications
Structural and Spectroscopic Investigation
A study on the crystal structures and spectroscopic properties of 1-amino-2,4-dinitrobenzenes, including morpholine derivatives, was conducted. These compounds, related to 4-Ethanesulfonyl-3-morpholinonitrobenzene by their nitrobenzene and morpholine components, were analyzed using X-ray diffraction, UV-visible spectrophotometry, and NMR spectroscopy. The research found significant rotation of the nitro and amino groups out of the aromatic plane, both in solid state and solution, indicating the potential for diverse chemical reactivity and interactions (Remedi et al., 1998).
Environmental Applications
Another study focused on the determination of aliphatic amines in waste water and surface water, utilizing derivatization with compounds including benzenesulfonyl chloride, which is chemically related to the core structure of interest. This method, aimed at enhancing the detection of pollutants, underscores the environmental applications of related sulfonyl and nitrobenzene compounds (Sacher et al., 1997).
Coordination Polymers for Sensing Applications
Research on coordination polymers based on carboxyphenoxyphthalate and their application in sensing nitrobenzene demonstrates the utility of nitrobenzene derivatives in creating materials sensitive to environmental pollutants. These findings highlight the potential of this compound in developing sensors for nitrobenzene detection (Wang et al., 2015).
Chemical Synthesis and Catalysis
A notable application in synthetic chemistry involves the ruthenium-catalyzed reduction of nitroarenes, including those with substituents similar to this compound. This research shows the compound's potential as a precursor in the synthesis of aminoarenes, highlighting its versatility in chemical transformations (Watanabe et al., 1984).
Synthesis of Key Intermediates
Moreover, the synthesis of key pharmaceutical intermediates, such as 4-(4-Aminophenyl)-3-morpholinone, a derivative of this compound, outlines the compound's relevance in drug development processes. This specific intermediate is crucial for the synthesis of rivaroxaban, an anticoagulant (He Hongguan, 2014).
Safety and Hazards
properties
IUPAC Name |
4-(2-ethylsulfonyl-5-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(17,18)12-4-3-10(14(15)16)9-11(12)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVGMYMPLKWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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